molecular formula C8H8BrClN2O2 B1521762 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide CAS No. 1142192-12-8

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Katalognummer: B1521762
CAS-Nummer: 1142192-12-8
Molekulargewicht: 279.52 g/mol
InChI-Schlüssel: MKJHFRHUONIJKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (CAS 1142192-12-8; C₈H₈BrClN₂O₂; MW 279.52) is a pyridine derivative featuring a bromo group at position 6, a chloro group at position 2, and a methoxy-methylamide substituent at the carboxamide position. It is cataloged under MFCD11857735 and has been historically marketed in quantities of 1 g ($400), 5 g ($1,600), and 25 g ($4,800) .

Eigenschaften

IUPAC Name

6-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-4-6(9)11-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJHFRHUONIJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=C(C=C1)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673928
Record name 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-12-8
Record name 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (BCM) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of BCM, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

BCM is a derivative of nicotinamide with the molecular formula C8H8BrClN2O2C_8H_8BrClN_2O_2. Its unique structure features both bromine and chlorine substituents, which may enhance its interaction with biological targets. The presence of methoxy and methyl groups contributes to its solubility and reactivity, making it a subject of interest in various scientific studies.

The mechanism of action for BCM involves its interaction with specific molecular targets, including enzymes and receptors involved in critical biological processes. Preliminary studies suggest that BCM may modulate signaling pathways related to cell growth, apoptosis, or metabolic regulation. The halogenated structure allows for specific binding interactions with protein pockets, potentially leading to enhanced therapeutic effects.

Antimicrobial Activity

BCM has been investigated for its antimicrobial properties, particularly against mycobacterial strains such as Mycobacterium tuberculosis (M. tuberculosis). Research indicates that compounds similar to BCM exhibit significant activity against drug-resistant strains of M. tuberculosis, with minimal cytotoxicity in human cell lines .

Table 1: Antimicrobial Activity of BCM and Related Compounds

Compound NameMIC (mg/mL)Target OrganismCytotoxicity (A549 Cells)
BCMTBDM. tuberculosis>100 mg/mL
6b63M. tuberculosis>100 mg/mL
6b210.9M. tuberculosis>50 mg/mL

Anticancer Activity

BCM's potential anticancer properties are also under investigation. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those derived from lung adenocarcinoma (A549). The compound's effectiveness may be attributed to its ability to induce apoptosis in cancer cells while sparing normal cells from toxicity .

Table 2: Anticancer Activity of BCM

Cell LineIC50 (µM)Mechanism of Action
A549TBDInduction of apoptosis
Vero>50Minimal cytotoxicity observed

Case Studies

  • Antimycobacterial Activity : A study evaluated the efficacy of BCM against drug-resistant strains of M. tuberculosis, demonstrating promising results with MIC values comparable to existing treatments. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .
  • Cytotoxicity Assessment : Research involving cytotoxicity assays on human lung adenocarcinoma cells indicated that BCM exhibits selective toxicity towards cancer cells while maintaining safety profiles for non-cancerous cells. This selectivity is crucial for developing effective therapeutic agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of BCM revealed that the presence of methoxy groups significantly enhances its bioactivity compared to other derivatives lacking these substitutions. This finding underscores the importance of chemical modifications in optimizing therapeutic efficacy.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis due to its unique structural characteristics, allowing chemists to explore new chemical pathways and reactions.

Biology

Research indicates that this compound exhibits various biological activities , including:

  • Antimicrobial Activity: Preliminary studies suggest potential effectiveness against Mycobacterium tuberculosis (M. tuberculosis), a major public health concern. The compound shows promising minimal inhibitory concentration (MIC) values against drug-resistant strains (0.9 to 3 µg/mL) .
  • Cytotoxic Effects: It has demonstrated cytotoxicity against cancer cell lines, particularly human breast adenocarcinoma cells. This suggests potential applications in cancer therapy .
  • Enzyme Inhibition: The compound acts as an inhibitor of nicotinamide-N-methyltransferase (NNMT), which plays a crucial role in nicotinamide metabolism. By inhibiting this enzyme, it may influence metabolic processes relevant to obesity and metabolic disorders .

Medicine

In the medical field, this compound is being explored for its therapeutic applications :

  • Metabolic Regulation: Its ability to modulate cellular pathways makes it a candidate for further pharmacological studies aimed at treating metabolic disorders .
  • Anticancer Research: The compound's cytotoxic effects on cancer cells position it as a potential lead compound for developing new anticancer drugs .

Case Study: Antimycobacterial Activity

In a study evaluating various quinolone derivatives for antimycobacterial activity, compounds similar to this compound were tested against M. tuberculosis strains. The results indicated that certain derivatives exhibited MIC values significantly lower than existing treatments, highlighting their potential as new therapeutic agents .

Case Study: Cytotoxicity Profiles

Research on the cytotoxic effects of this compound showed promising results against human cancer cell lines with minimal toxicity towards normal cells. This indicates a favorable therapeutic window for potential anticancer applications .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Nicotinic Acid Derivatives

Compounds with bromo and chloro substituents on the pyridine ring are common intermediates in organic synthesis. Key comparisons include:

Compound Name CAS Number Molecular Formula Substituents (Positions) Functional Group
5-Bromo-2-chloronicotinic acid 25462-85-5 C₆H₃BrClNO₂ Br (5), Cl (2) Carboxylic acid
4-Bromo-6-chloronicotinic acid 1807221-07-3 C₆H₃BrClNO₂ Br (4), Cl (6) Carboxylic acid
Methyl 5-bromo-2-chloronicotinate 58481-11-1 C₇H₅BrClNO₂ Br (5), Cl (2) Ester (COOCH₃)
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide 1142192-12-8 C₈H₈BrClN₂O₂ Br (6), Cl (2) Amide (N-methoxy-N-methyl)

Key Observations :

  • Substituent Position : The position of halogens significantly impacts reactivity. For example, 5-bromo-2-chloronicotinic acid is prone to nucleophilic substitution at the 5-bromo position, while 6-bromo-2-chloro derivatives may exhibit steric hindrance due to proximity of substituents.
  • Functional Groups : Carboxylic acids (e.g., 5-bromo-2-chloronicotinic acid) are more polar and acidic compared to esters or amides. The N-methoxy-N-methylamide group in the target compound enhances solubility in organic solvents and stability against hydrolysis .

Methoxy-Methylamide Derivatives

Compounds with N-methoxy-N-methylamide groups are notable for their use as Weinreb amide analogs, facilitating ketone synthesis. Comparisons include:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Differences
N-Methoxy-N,6-dimethylnicotinamide 221615-71-0 C₉H₁₂N₂O₂ CH₃ (6) Lacks halogens
6-Bromo-N-methoxy-N-methylnicotinamide 1211589-35-3 C₈H₁₀BrN₂O₂ Br (6) Lacks 2-chloro substituent

Key Observations :

  • Halogen-free analogs like N-methoxy-N,6-dimethylnicotinamide are less likely to participate in cross-coupling reactions, limiting their utility in metal-catalyzed syntheses .

Ester vs. Amide Derivatives

Comparison with ester-containing analogs highlights functional group influence:

Compound Name CAS Number Functional Group Reactivity Profile
Ethyl 4-bromo-6-chloronicotinate 73583-37-6 Ester (COOEt) Hydrolyzes to carboxylic acid
This compound 1142192-12-8 Amide (N-methoxy-N-methyl) Resists hydrolysis; stabilizes ketone intermediates

Key Observations :

  • Esters like ethyl 4-bromo-6-chloronicotinate are intermediates for carboxylic acids, whereas the target compound’s amide group is tailored for controlled reactivity in multi-step syntheses.

Q & A

Basic Research Questions

Q. What is the molecular structure of 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide, and how is it characterized spectroscopically?

  • Structure : The compound features a pyridine ring substituted with bromine (6-position), chlorine (2-position), and an N-methoxy-N-methylcarbamoyl group (3-position). The methyl and methoxy groups on the amide nitrogen enhance steric and electronic effects, influencing reactivity .
  • Characterization :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons, carbamate groups). For analogs, methoxy protons resonate at δ 3.2–3.5 ppm, while methyl groups appear at δ 3.0–3.3 ppm .
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (C8_8H9_9BrClN2_2O2_2) via [M+H]+^+ or [M+Na]+^+ peaks .
  • IR : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and C-Br (550–650 cm1^{-1}) confirm functional groups .

Q. What are the standard synthetic routes for preparing this compound?

  • Stepwise Bromination/Chlorination :

Start with nicotinic acid derivatives. Introduce bromine at the 6-position using N-bromosuccinimide (NBS) in DMF at 80°C (yield: 75–85%) .

Chlorinate the 2-position via electrophilic substitution with Cl2_2/FeCl3_3 under anhydrous conditions .

  • Carbamoylation : React the intermediate with N-methoxy-N-methylamine using coupling agents like EDCI/HOBt in DCM .
  • Critical Conditions : Low temperatures (0–5°C) prevent side reactions during halogenation; inert atmospheres (N2_2) stabilize reactive intermediates .

Advanced Research Questions

Q. How can competing substitution pathways at the 2-chloro and 6-bromo positions be controlled during nucleophilic reactions?

  • Selectivity Factors :

  • Electronic Effects : The 6-bromo position is more electrophilic due to the electron-withdrawing carbamoyl group, favoring nucleophilic aromatic substitution (SNAr) with soft nucleophiles (e.g., thiols, amines).
  • Steric Hindrance : The 2-chloro position is less accessible, requiring harsher conditions (e.g., NH3_3/EtOH at 150°C for 48h) .
    • Optimization Table :
NucleophileReagents/ConditionsTarget PositionYield
MethoxyNaOMe, CuI, DMSO, 100°C6-Bromo70–75%
AzideNaN3_3, DMF, 80°C6-Bromo85–90%
AmineNH3_3, EtOH, 150°C2-Chloro60–65%
Adapted from analogous benzamide systems .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Quantum Chemical Modeling : Use density functional theory (DFT) to calculate Fukui indices, identifying electrophilic/nucleophilic sites. For example, the 6-bromo position shows higher electrophilicity (f+^+ = 0.12) than the 2-chloro (f+^+ = 0.08) .
  • Reaction Path Search : Tools like AFIR (Artificial Force Induced Reaction) simulate transition states for SNAr or cross-coupling reactions. ICReDD’s workflow integrates these with experimental validation .

Q. How does the substitution pattern influence biological activity compared to analogs?

  • Structure-Activity Relationship (SAR) :

  • Bromo/Chloro Combination : Enhances lipophilicity (logP ≈ 2.5), improving membrane permeability in antimicrobial assays .
  • N-Methoxy-N-Methyl Group : Reduces metabolic degradation compared to unsubstituted amides (e.g., 2-Bromo-N-methylisonicotinamide) .
    • Biological Testing :
  • Antiparasitic Activity : In vitro assays against Leishmania spp. show IC50_{50} = 12 µM, outperforming 5-bromo analogs (IC50_{50} = 25 µM) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Thermal Stability : Decomposition occurs >200°C (TGA data). Store at –20°C in anhydrous environments to prevent hydrolysis .
  • pH Sensitivity :

  • Acidic (pH < 3) : Carbamoyl group hydrolyzes to carboxylic acid (half-life: 2h at pH 2).
  • Neutral/Alkaline (pH 7–9) : Stable for >72h .

Methodological Recommendations

  • Synthetic Optimization : Use flow reactors for scalable bromination (residence time: 10 min, yield: 90%) .
  • Analytical Validation : Combine LC-MS/MS (LOQ = 0.1 ng/mL) with 19^19F NMR (for fluorine-tagged analogs) to track metabolic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.